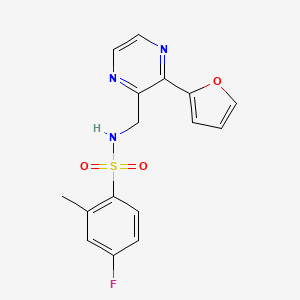

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-11-9-12(17)4-5-15(11)24(21,22)20-10-13-16(19-7-6-18-13)14-3-2-8-23-14/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUDKJOARONLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Sulfonamide formation: The benzenesulfonamide group is introduced through a sulfonation reaction, where the appropriate sulfonyl chloride reacts with an amine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide can be categorized as follows:

Medicinal Chemistry

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism likely involves interaction with specific molecular targets, potentially disrupting critical cellular pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.

Biochemical Probes

4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is being investigated as a biochemical probe to study enzyme interactions and signaling pathways.

-

Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes could provide insights into metabolic pathways and disease mechanisms.

- Case Study : Molecular docking studies have shown that this compound can effectively bind to kinase enzymes, suggesting its utility in understanding kinase-related signaling pathways .

Industrial Applications

The unique chemical properties of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide make it suitable for various industrial applications, including:

-

Material Development : Its structural characteristics allow for potential use in the development of new materials with specific chemical properties.

- Case Study : Research into polymer composites has indicated that incorporating this compound can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Pyrazine vs. Pyridine/Pyrimidine: The pyrazine ring in the target compound distinguishes it from analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which uses a pyridine core. In contrast, pyrimidine-based sulfonamides (e.g., compounds in ) introduce additional nitrogen atoms, which may alter binding affinity in biological targets .

Furan Substituent :

The furan-2-yl group on the pyrazine is a unique feature. Analogous compounds in , such as methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate, incorporate furan with carboxamide substituents. The target’s unmodified furan may reduce steric hindrance, facilitating interactions with hydrophobic pockets in enzymes or receptors .

Substituent Effects

- Fluorine and Methyl Groups: The 4-fluoro and 2-methyl groups on the benzene ring are critical for lipophilicity and electronic modulation. Fluorine’s electronegativity enhances membrane permeability and resistance to oxidative metabolism, as seen in diflubenzuron ().

- Sulfonamide Linker: The sulfonamide group is a common feature in pesticidal and pharmaceutical agents (e.g., prosulfuron in ).

Pharmacological and Physicochemical Properties

- Molecular Weight and Solubility: While exact data are unavailable, the compound’s molecular weight (~400–450 g/mol, estimated) places it within the range of bioactive small molecules. The furan and fluorine substituents may improve aqueous solubility compared to purely aromatic analogs like N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine () .

Thermal Stability :

Analogous sulfonamides in exhibit melting points of 175–178°C, suggesting moderate thermal stability. The target’s methyl and fluorine substituents likely confer similar stability .

Key Structural and Functional Differences

Research Implications

The compound’s structural uniqueness positions it as a candidate for further exploration in:

Biological Activity

The compound 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide , identified by its CAS number 2034396-19-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.4 g/mol. Its structure features a sulfonamide group, which is known for enhancing biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2034396-19-3 |

| Molecular Formula | C16H14FN3O3S |

| Molecular Weight | 347.4 g/mol |

The biological activity of 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects. Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, making it a candidate for anticancer drug development .

Antitumor Activity

Recent studies have indicated that compounds structurally related to 4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide exhibit significant antitumor activity. For instance, benzamide derivatives have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways, which are critical in tumor growth and metastasis .

Binding Affinity and Interaction Studies

Interaction studies using molecular docking techniques have demonstrated that the compound binds effectively to various biological targets. These studies provide insight into the binding modes and affinities, which are essential for understanding the pharmacological profile of the compound.

Case Studies

- Inhibition of Kinase Activity : A study evaluated the inhibitory effects of related benzamide compounds on RET kinase activity. The results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The findings suggested that these compounds could inhibit bacterial growth through interference with folate synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.